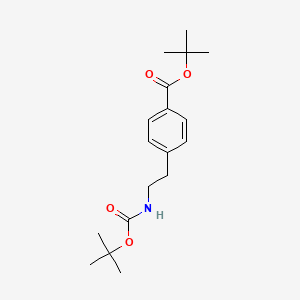

Tert-butyl 4-(2-(boc-amino)ethyl)benzoate

Description

Properties

IUPAC Name |

tert-butyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-17(2,3)22-15(20)14-9-7-13(8-10-14)11-12-19-16(21)23-18(4,5)6/h7-10H,11-12H2,1-6H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRXTBWKGDZUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801123794 | |

| Record name | Benzoic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801123794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334499-61-4 | |

| Record name | Benzoic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334499-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801123794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Tert-butyl 4-(2-(boc-amino)ethyl)benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for tert-butyl 4-(2-(boc-amino)ethyl)benzoate, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis involves the direct esterification of commercially available 4-(2-(tert-butoxycarbonylamino)ethyl)benzoic acid. This guide details the experimental protocol for this key transformation, presents relevant quantitative data, and illustrates the reaction pathway.

Overview of the Synthesis Pathway

The most direct and efficient pathway for the synthesis of this compound relies on the esterification of the carboxylic acid group of 4-(2-(tert-butoxycarbonylamino)ethyl)benzoic acid with tert-butanol. Given the steric hindrance of the tert-butyl group, a mild and effective coupling method is required. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a well-established and suitable method for this transformation. This method proceeds under mild conditions, which is crucial to prevent the cleavage of the acid-labile Boc protecting group.

The overall reaction is depicted below:

Caption: Steglich esterification of 4-(2-(Boc-amino)ethyl)benzoic acid.

Experimental Protocol: Steglich Esterification

This section provides a detailed methodology for the synthesis of this compound via Steglich esterification.

Materials:

-

4-(2-(tert-butoxycarbonylamino)ethyl)benzoic acid

-

tert-Butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylaminopyridine) (DMAP)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

To a solution of 4-(2-(tert-butoxycarbonylamino)ethyl)benzoic acid (1.0 equivalent) in anhydrous dichloromethane, add tert-butanol (3.0 equivalents) and a catalytic amount of 4-dimethylaminopyridine (0.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the Steglich esterification of 4-(2-(Boc-amino)ethyl)benzoic acid. Please note that yields can vary based on reaction scale and purification efficiency.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| 4-(2-(Boc-amino)ethyl)benzoic acid | 279.33 | 1.0 | - |

| tert-Butanol | 74.12 | 3.0 | - |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | - |

| 4-(Dimethylaminopyridine) (DMAP) | 122.17 | 0.1 | - |

| This compound | 335.44 | - | 75-90 |

Logical Workflow of the Synthesis

The logical progression of the synthesis, from starting materials to the final purified product, is illustrated in the workflow diagram below.

Caption: Experimental workflow for the synthesis of the target molecule.

This guide provides a foundational understanding and a practical protocol for the synthesis of this compound. Researchers are encouraged to consult relevant safety data sheets for all chemicals and perform the synthesis in a well-ventilated fume hood.

Unveiling the Chemical Landscape of tert-Butyl 4-(2-(boc-amino)ethyl)benzoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

tert-Butyl 4-(2-(boc-amino)ethyl)benzoate is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates a benzoate moiety, a common scaffold in pharmacologically active compounds, and a Boc-protected aminoethyl side chain, which offers a versatile handle for further chemical modifications. This technical guide provides a comprehensive overview of the available chemical and physical properties of this compound, alongside a discussion of its potential applications and synthetic considerations.

Core Chemical Properties

While extensive peer-reviewed data on the physicochemical properties of this compound is limited, information from commercial suppliers provides a foundational understanding of this compound. It is crucial to note that these values may be provisional and should be confirmed through independent analysis.

| Property | Value | Source |

| CAS Number | 1334499-61-4 | Amadis Chemical Co., Ltd.[1] |

| Molecular Formula | C₁₈H₂₇NO₄ | CymitQuimica[2] |

| Molecular Weight | 321.4113 g/mol | CymitQuimica[2] |

| Appearance | Powder or liquid | Amadis Chemical Co., Ltd.[1] |

| Purity | ≥97% | Amadis Chemical Co., Ltd.[1] |

Synthetic Strategies

A potential synthetic pathway could be envisioned as follows:

References

In-Depth Technical Guide: Tert-butyl 4-(2-(boc-amino)ethyl)benzoate

CAS Number: 1334499-61-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 4-(2-(boc-amino)ethyl)benzoate, a bifunctional building block valuable in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines information from suppliers with established chemical principles and data from structurally related molecules to offer a thorough technical resource.

Chemical and Physical Properties

This compound is a key intermediate, featuring a tert-butyl ester and a Boc-protected amine. These functional groups allow for selective deprotection and further modification, making it a versatile tool in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.

| Property | Value |

| CAS Number | 1334499-61-4 |

| Molecular Formula | C₁₈H₂₇NO₄ |

| Molecular Weight | 321.41 g/mol |

| Appearance | White to off-white powder or liquid |

| Purity | Typically ≥95% |

| Solubility | Soluble in organic solvents like DCM, THF, and EtOAc. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Synthesis

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols (General Procedures)

The following are generalized experimental protocols for the key transformations illustrated in the synthesis workflow. These should be adapted and optimized for the specific substrate.

Step 1: Boc Protection of 4-(2-Aminoethyl)benzoic Acid

-

Reaction Setup: To a solution of 4-(2-aminoethyl)benzoic acid in a suitable solvent (e.g., dichloromethane or a biphasic system with water), a base such as triethylamine or sodium bicarbonate is added.

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in the same solvent, is added dropwise to the reaction mixture at 0°C.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is then washed with an acidic solution (e.g., 1M HCl) to remove excess base, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 4-(2-(Boc-amino)ethyl)benzoic acid, can be purified by crystallization or column chromatography.

Step 2: Tert-butylation of 4-(2-(Boc-amino)ethyl)benzoic Acid

-

Reaction Setup: The Boc-protected acid is dissolved in a dry, aprotic solvent like dichloromethane.

-

Esterification:

-

Method A (Coupling Agent): A coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) are added, followed by the addition of tert-butanol.

-

Method B (Acid Catalysis): Alternatively, the reaction can be performed under acidic conditions, for example, by using a strong acid catalyst with tert-butyl acetate as both the solvent and the tert-butyl source.

-

-

Reaction Monitoring: The progress of the esterification is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is washed with water and brine. The organic layer is dried, concentrated, and the final product, this compound, is purified by column chromatography on silica gel.

Analytical Data

While specific analytical spectra for this compound are not widely published, the expected data can be inferred from its structure and comparison with similar compounds.

| Analysis | Expected Data |

| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.2-8.0 ppm).Ethyl Chain Protons: Two triplets corresponding to the -CH₂-CH₂- group (approx. δ 2.8 and 3.4 ppm).Boc Protons: A singlet for the nine equivalent protons of the tert-butoxycarbonyl group (approx. δ 1.4 ppm).Tert-butyl Ester Protons: A singlet for the nine equivalent protons of the tert-butyl ester group (approx. δ 1.6 ppm). |

| ¹³C NMR | Carbonyl Carbons: Two signals in the downfield region for the ester and carbamate carbonyls (approx. δ 155-170 ppm).Aromatic Carbons: Signals in the aromatic region (approx. δ 125-150 ppm).Quaternary Carbons (Boc and t-Bu ester): Signals around δ 80 ppm.Ethyl Chain Carbons: Signals for the two methylene carbons.Methyl Carbons (Boc and t-Bu ester): Signals around δ 28 ppm. |

| Mass Spectrometry | (ESI+) : Expected [M+H]⁺ peak at m/z 322.4, and a sodium adduct [M+Na]⁺ at m/z 344.4. Common fragmentation would involve the loss of the Boc group and/or the tert-butyl group. |

| Infrared (IR) | N-H Stretch: A peak around 3300-3400 cm⁻¹.C=O Stretch (Ester and Carbamate): Strong absorptions in the range of 1680-1740 cm⁻¹.C-O Stretch: Strong absorptions in the range of 1100-1300 cm⁻¹.Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹. |

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of a variety of complex organic molecules. Its utility stems from the orthogonal protecting groups on the amino and carboxylic acid functionalities.

-

Peptide Synthesis: The Boc-protected amine allows for its incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. The tert-butyl ester can be selectively cleaved under acidic conditions.

-

Linker Chemistry: This molecule can be used as a linker in the development of antibody-drug conjugates (ADCs) or other targeted drug delivery systems. The amino and carboxyl groups provide handles for attachment to both the targeting moiety and the payload.

-

Scaffold for Small Molecule Libraries: The functional groups on the aromatic ring can be further modified to create a diverse library of compounds for screening in drug discovery programs.

Safety Information

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

This technical guide provides a summary of the available information and logical extrapolations for this compound. For critical applications, it is recommended to obtain a certificate of analysis from the supplier and to perform in-house characterization.

"Tert-butyl 4-(2-(boc-amino)ethyl)benzoate" molecular weight

An In-depth Technical Guide to Tert-butyl 4-(2-(boc-amino)ethyl)benzoate for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and a proposed logical workflow for this compound. This compound is of interest to researchers in medicinal chemistry and drug development as a bifunctional building block, incorporating a protected amine and a masked carboxylic acid in the form of a tert-butyl ester.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 321.41 g/mol |

| Molecular Formula | C₁₈H₂₇NO₄ |

| CAS Number | 1334499-61-4 |

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be conceptualized as a two-step process starting from the commercially available 4-(2-aminoethyl)benzoic acid. The first step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid with a tert-butyl group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed two-step synthesis.

Step 1: Synthesis of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

This procedure outlines the protection of the amino group of 4-(2-aminoethyl)benzoic acid using di-tert-butyl dicarbonate.

-

Dissolution: Dissolve 4-(2-aminoethyl)benzoic acid in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Basification: Add a base, for example, sodium hydroxide (NaOH), to the solution to deprotonate the carboxylic acid and facilitate the reaction.

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Acidify the reaction mixture with a dilute acid, such as 1M HCl, to a pH of approximately 3-4. This will precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to yield 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid.

Step 2: Synthesis of this compound

This protocol describes the esterification of the carboxylic acid functionality to form the final product.[1]

-

Suspension: Suspend the product from Step 1, 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid, in tert-butyl acetate.[1]

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as perchloric acid, to the suspension.[1]

-

Reaction: Stir the reaction mixture at room temperature. The progress of the esterification can be followed by TLC or high-performance liquid chromatography (HPLC).

-

Quenching: Upon completion, quench the reaction by the addition of a weak base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure this compound.

Logical Workflow for Application in Drug Discovery

The title compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the context of drug discovery. The following diagram illustrates a logical workflow for its application.

Caption: Workflow illustrating the selective deprotection and further functionalization of the title compound.

This workflow highlights the utility of this compound as a scaffold. By selectively removing either the Boc protecting group under acidic conditions or the tert-butyl ester under basic conditions, either the amine or the carboxylic acid functionality can be unmasked for subsequent reactions. This allows for the directional and controlled synthesis of a wide array of derivatives for biological screening.

References

The Versatile Building Block: A Technical Guide to Tert-butyl 4-(2-(Boc-amino)ethyl)benzoate in Organic Synthesis

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical research and development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel drug candidates. This technical guide delves into the synthesis, characterization, and application of tert-butyl 4-(2-(tert-butoxycarbonylamino)ethyl)benzoate , a bifunctional molecule poised to streamline the construction of complex molecular architectures. Its unique structural features, combining a protected amine and a masked carboxylic acid, make it an invaluable asset for medicinal chemists and organic synthesis professionals.

Core Properties and Specifications

Tert-butyl 4-(2-(Boc-amino)ethyl)benzoate is a white to off-white solid at room temperature. Its structure features a phenethylamine backbone with the amino group protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid functionality masked as a tert-butyl ester. This dual protection strategy allows for selective deprotection and subsequent elaboration at either end of the molecule, providing significant synthetic flexibility.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₇NO₄ | N/A |

| Molecular Weight | 321.41 g/mol | N/A |

| Appearance | White to off-white solid | General Observation |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred from typical organic compounds |

| Purity | >95% (typically) | Supplier dependent |

Strategic Synthesis of the Building Block

The synthesis of this compound can be approached via two primary retrosynthetic pathways, both of which are detailed below.

Pathway A: Esterification followed by Boc Protection

This pathway commences with the tert-butyl esterification of 4-(2-aminoethyl)benzoic acid. The resulting amine can then be protected with a Boc group.

Pathway B: Boc Protection followed by Esterification

Alternatively, the synthesis can begin with the Boc protection of 4-(2-aminoethyl)benzoic acid, followed by the tert-butyl esterification of the carboxylic acid.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are provided below.

Synthesis of tert-Butyl 4-(2-aminoethyl)benzoate (Intermediate for Pathway A)

Materials:

-

4-(2-Aminoethyl)benzoic acid hydrochloride

-

tert-Butanol

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

A suspension of 4-(2-aminoethyl)benzoic acid hydrochloride in tert-butanol is cooled in an ice bath.

-

Concentrated sulfuric acid is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford tert-butyl 4-(2-aminoethyl)benzoate.

Synthesis of this compound (Final Product via Pathway A)

Materials:

-

tert-Butyl 4-(2-aminoethyl)benzoate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of tert-butyl 4-(2-aminoethyl)benzoate in dichloromethane, triethylamine is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dichloromethane at 0 °C.

-

The reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched with saturated ammonium chloride solution.

-

The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Synthesis of 4-(2-(Boc-amino)ethyl)benzoic acid (Intermediate for Pathway B)

Materials:

-

4-(2-Aminoethyl)benzoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane/Water mixture

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

Procedure:

-

4-(2-Aminoethyl)benzoic acid is dissolved in a mixture of dioxane and 1 M NaOH solution.

-

A solution of di-tert-butyl dicarbonate in dioxane is added dropwise.

-

The mixture is stirred at room temperature for 12 hours.

-

The reaction mixture is concentrated under reduced pressure to remove dioxane.

-

The aqueous residue is washed with ethyl acetate.

-

The aqueous layer is acidified to pH 2-3 with 1 M HCl.

-

The resulting precipitate is collected by filtration, washed with water, and dried to give 4-(2-(Boc-amino)ethyl)benzoic acid.

Synthesis of this compound (Final Product via Pathway B)

Materials:

-

4-(2-(Boc-amino)ethyl)benzoic acid

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

5% Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of sodium tert-butoxide in toluene, 4-(2-(Boc-amino)ethyl)benzoic acid is added.

-

The mixture is stirred at room temperature for 3-4 hours.

-

The reaction is quenched with 5% HCl solution and extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

| Reaction Step | Reagents & Conditions | Typical Yield | Purity |

| Pathway A: Esterification | t-BuOH, H₂SO₄ (cat.), RT, 24h | 70-80% | >95% |

| Pathway A: Boc Protection | (Boc)₂O, Et₃N, DCM, RT, 12h | 85-95% | >98% |

| Pathway B: Boc Protection | (Boc)₂O, NaOH, Dioxane/H₂O, RT, 12h | 90-98% | >97% |

| Pathway B: Esterification | NaOtBu, Toluene, RT, 3-4h | 80-90% | >98% |

Spectroscopic Characterization

The structure of this compound can be confirmed by standard spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons (two doublets), the ethyl chain protons (two triplets), the Boc group protons (singlet), and the tert-butyl ester protons (singlet). |

| ¹³C NMR | Resonances for the aromatic carbons, the ethyl chain carbons, the carbonyl carbons of the ester and carbamate, and the carbons of the Boc and tert-butyl ester groups. |

| IR (Infrared) | Characteristic absorption bands for N-H stretching (carbamate), C=O stretching (ester and carbamate), and aromatic C-H stretching. |

| MS (Mass Spec) | Molecular ion peak corresponding to the calculated molecular weight. |

Applications in Drug Discovery and Development

The strategic placement of the Boc-protected amine and the tert-butyl ester allows for a wide range of synthetic transformations, making this compound a valuable building block in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.

General Workflow for Elaboration

The orthogonal nature of the protecting groups allows for selective deprotection and subsequent modification.

This building block serves as a key intermediate in the synthesis of various biologically active compounds. For instance, the free amine, obtained after Boc deprotection, can be acylated or alkylated to introduce diverse functionalities. Conversely, selective removal of the tert-butyl ester provides a carboxylic acid ready for amide bond formation or other transformations. This versatility is particularly valuable in the construction of libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a strategically designed building block that offers significant advantages in the synthesis of complex organic molecules. Its dual-protected nature allows for controlled, sequential modifications, making it a powerful tool for researchers and professionals in the pharmaceutical and life sciences industries. The synthetic routes and protocols outlined in this guide provide a solid foundation for the efficient utilization of this versatile intermediate in the pursuit of novel therapeutics.

The Versatile Building Block: A Technical Guide to Tert-butyl 4-(2-(boc-amino)ethyl)benzoate in Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the successful synthesis of novel, biologically active compounds. Among the vast array of available chemical scaffolds, Tert-butyl 4-(2-(boc-amino)ethyl)benzoate has emerged as a particularly valuable and versatile building block. Its unique structural features, incorporating a protected amine and a readily modifiable ester group, provide a robust platform for the construction of diverse molecular architectures with potential therapeutic applications.

This in-depth technical guide serves as a comprehensive resource for researchers and scientists, offering a detailed exploration of the properties, reactions, and applications of this compound. We will delve into established experimental protocols, present key quantitative data, and visualize the logical workflows for its utilization in the synthesis of innovative compounds.

Core Properties and Structure

This compound, with the CAS number 1334499-61-4, possesses a molecular formula of C₁₈H₂₇NO₄ and a molecular weight of 321.41 g/mol .[1] The molecule's utility stems from its bifunctional nature. The tert-butoxycarbonyl (Boc) protecting group on the ethylamine side chain offers a stable yet easily removable shield for the nitrogen atom, allowing for selective reactions at other sites of the molecule. Simultaneously, the tert-butyl ester at the para-position of the benzoate ring provides a handle for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid or direct derivatization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1334499-61-4 |

| Molecular Formula | C₁₈H₂₇NO₄ |

| Molecular Weight | 321.41 g/mol |

| Appearance | Powder or liquid |

| Purity | Typically ≥97% |

Synthetic Utility and Key Reactions

The primary application of this compound lies in its role as a scaffold for the synthesis of more complex molecules, particularly those with pharmaceutical potential. The two key reactive sites, the Boc-protected amine and the tert-butyl ester, can be manipulated sequentially or in concert to introduce a wide range of functional groups and build molecular diversity.

Deprotection of the Boc Group

The removal of the Boc protecting group is a fundamental step in many synthetic pathways, unmasking the primary amine for subsequent reactions such as amidation, alkylation, or sulfonylation. This is typically achieved under acidic conditions.

Experimental Protocol: Boc Deprotection

-

Reagents: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound in DCM (e.g., 10 mL per 1 g of starting material).

-

Add an excess of TFA (e.g., 2-4 equivalents) dropwise to the solution at 0 °C.

-

Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting residue, the trifluoroacetate salt of the deprotected amine, can be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.

-

Hydrolysis of the Tert-butyl Ester

Conversion of the tert-butyl ester to the corresponding carboxylic acid opens up another avenue for derivatization, most commonly through amide bond formation. This transformation is typically carried out under basic or acidic conditions, though acidic conditions may also cleave the Boc group.

Experimental Protocol: Ester Hydrolysis

-

Reagents: this compound, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

-

Procedure:

-

Dissolve this compound in a mixture of THF and water (e.g., 1:1 v/v).

-

Add an excess of LiOH (e.g., 2-3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature overnight, or until the reaction is complete as monitored by TLC or LC-MS.

-

Acidify the reaction mixture to a pH of ~3-4 with a suitable acid (e.g., 1M HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

-

Application in the Synthesis of Bioactive Molecules

While specific examples of novel compounds synthesized directly from this compound are not extensively detailed in publicly available literature, the synthetic strategies employed for analogous structures provide a clear roadmap for its potential applications. The core structure is a key component in the synthesis of various classes of compounds, including but not limited to:

-

Peptidomimetics: The deprotected amine can be coupled with amino acids or peptide fragments to create novel peptidomimetic structures with potential therapeutic activities.

-

Heterocyclic Compounds: The bifunctional nature of the molecule allows for its use in cyclization reactions to form a variety of heterocyclic systems, which are prevalent in many drug molecules.

-

Enzyme Inhibitors and Receptor Ligands: By strategically modifying both the amine and the carboxylate functionalities, novel molecules can be designed to target specific enzymes or receptors implicated in disease pathways.

Table 2: Representative Yields for Analogous Reactions

| Reaction Type | Starting Material Analogue | Product Analogue | Yield (%) |

| Amide Coupling | (S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-2-methylene-5-oxopentanoic acid | Ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-carbamoylpent-4-enoate | 48 |

| Esterification | L-glutamic acid derivative | tert-butyl ester derivative | 70 |

| Boc-Protection | Amide derivative | N-Boc protected derivative | 87 |

Note: The yields presented are for reactions with structurally similar starting materials and are intended to be representative. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental and Logical Workflows

The versatility of this compound as a starting material allows for a variety of synthetic routes. Below are logical workflow diagrams illustrating potential synthetic pathways.

References

Methodological & Application

Application Notes and Protocols for Tert-butyl 4-(2-(boc-amino)ethyl)benzoate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(2-(boc-amino)ethyl)benzoate (CAS 1334499-61-4) is a non-natural amino acid derivative with significant potential in solid-phase peptide synthesis (SPPS). Structurally, it is an analog of phenylalanine, featuring a para-substituted ethylbenzoate group with both the carboxylic acid and the alpha-amino group protected by tert-butyl and Boc (tert-butyloxycarbonyl) groups, respectively. This unique structure allows for its incorporation into peptide chains to introduce novel functionalities, modify peptide conformation, and serve as a versatile building block in the development of peptide-based therapeutics, including peptide-drug conjugates (PDCs).

The dual protection strategy makes it compatible with standard Boc-SPPS methodologies. The Boc group on the α-amine is labile to moderate acids like trifluoroacetic acid (TFA), allowing for sequential peptide elongation, while the tert-butyl ester on the side chain is cleaved under stronger acidic conditions, typically during the final cleavage from the resin. This orthogonality is a cornerstone of modern peptide synthesis.

Molecular Formula: C₁₈H₂₇NO₄ Molecular Weight: 321.41 g/mol

Disclaimer: Specific experimental data for the direct application of this compound in SPPS is not extensively available in peer-reviewed literature. The following protocols and data are representative examples based on standard Boc-SPPS procedures for similar non-natural amino acids and are intended for guidance.

Application Notes

The incorporation of this compound into a peptide sequence can serve several strategic purposes in peptide design and drug development:

-

Introduction of a Hydrophobic Spacer: The ethylbenzoate moiety provides a rigid, hydrophobic extension from the peptide backbone. This can be utilized to probe receptor binding pockets, modulate peptide solubility, and influence the overall three-dimensional structure of the peptide.

-

Scaffold for Peptide-Drug Conjugates: After deprotection, the carboxylic acid on the side chain can serve as a handle for the conjugation of small molecule drugs, imaging agents, or other moieties. This makes it a valuable tool for the construction of targeted PDCs.

-

Creation of Peptide Libraries: The unique structure of this amino acid can be incorporated into peptide libraries to explore structure-activity relationships (SAR). By systematically replacing natural amino acids with this analog, researchers can identify key interactions and design peptides with enhanced potency, selectivity, or stability.

-

Modulation of Pharmacokinetic Properties: The introduction of this non-natural amino acid can alter the metabolic stability and pharmacokinetic profile of a peptide, potentially leading to improved in vivo performance.

Experimental Protocols

The following is a representative protocol for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. This protocol assumes a starting scale of 0.1 mmol on a suitable resin, such as MBHA resin for a C-terminal amide.

Materials and Reagents

-

MBHA (4-methylbenzhydrylamine) resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

This compound

-

Standard Boc-protected amino acids

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

-

Scavengers (e.g., anisole, p-cresol)

-

Diethyl ether, cold

Protocol for a Single Coupling Cycle

-

Resin Swelling: Swell the MBHA resin (0.1 mmol) in DCM for 30 minutes, followed by washing with DMF (3 x 10 mL).

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM (10 mL) for 2 minutes.

-

Drain and treat with fresh 50% TFA in DCM (10 mL) for 20 minutes.

-

Wash the resin with DCM (3 x 10 mL) and isopropanol (2 x 10 mL), followed by DMF (3 x 10 mL).

-

-

Neutralization: Treat the resin with 10% DIPEA in DMF (10 mL) for 2 x 2 minutes. Wash with DMF (3 x 10 mL).

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (0.4 mmol, 128.6 mg) and HBTU (0.4 mmol, 151.8 mg) in 5 mL of DMF.

-

Add DIPEA (0.8 mmol, 139 µL) to the activation mixture and vortex for 1 minute.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive, repeat the coupling step.

-

-

Washing: After a negative ninhydrin test, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection (HF Cleavage)

-

Resin Preparation: After the final coupling and deprotection, wash the peptide-resin thoroughly with DCM and dry under vacuum.

-

HF Cleavage:

-

Place the dried peptide-resin in an HF cleavage apparatus.

-

Add appropriate scavengers (e.g., 1 mL of anisole or p-cresol per gram of resin).

-

Cool the vessel to -5 to 0 °C.

-

Distill anhydrous HF (approximately 10 mL per gram of resin) into the vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Remove the HF by vacuum distillation.

-

-

Peptide Precipitation and Purification:

-

Wash the residue with cold diethyl ether to precipitate the crude peptide.

-

Collect the peptide by filtration or centrifugation.

-

Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid).

-

Lyophilize the aqueous solution to obtain the crude peptide powder.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Data Presentation

The following table presents exemplary quantitative data that could be expected from the synthesis of a model peptide incorporating this compound.

| Parameter | Exemplary Value | Notes |

| Resin Substitution | 0.5 mmol/g | Typical for MBHA resin. |

| Coupling Efficiency | >99% | As determined by the Kaiser (ninhydrin) test. |

| Crude Peptide Yield | 75-85% | Based on the initial resin loading. |

| Purity of Crude Peptide | 60-70% | Determined by analytical RP-HPLC. |

| Purity after Purification | >95% | Determined by analytical RP-HPLC. |

| Final Purified Yield | 25-40% | Overall yield after synthesis and purification. |

Visualizations

Workflow for Incorporating the Modified Amino Acid

Caption: Boc-SPPS cycle for the incorporation of the modified amino acid.

Logic of Utilizing the Modified Amino Acid in Peptide-Drug Conjugates

Caption: Workflow from SPPS to a peptide-drug conjugate.

Protecting Group Cleavage Strategy

Caption: Orthogonal cleavage of Boc and tert-butyl protecting groups.

Application Notes and Protocols: Amide Coupling Reactions of 4-(2-(Boc-amino)ethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and reaction conditions for the amide coupling of 4-(2-(Boc-amino)ethyl)benzoic acid, a versatile building block in medicinal chemistry and peptide synthesis. The protocols cover the initial preparation of the carboxylic acid from its tert-butyl ester precursor and subsequent coupling reactions using various common reagents.

Overview

The overall process involves two main stages: the deprotection of the tert-butyl ester to yield the free carboxylic acid, followed by the activation of the carboxylic acid with a coupling reagent and reaction with a primary or secondary amine to form the desired amide bond.

Preparation of 4-(2-(Boc-amino)ethyl)benzoic Acid

The starting material, tert-butyl 4-(2-(Boc-amino)ethyl)benzoate, must first be hydrolyzed to the corresponding carboxylic acid to enable amide coupling. Acid-catalyzed cleavage is a common and efficient method for the removal of tert-butyl esters.

-

Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM) (approx. 5-10 mL per gram of ester).

-

Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq). A common ratio is 25-50% TFA in DCM (v/v).

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Purification: The crude product can be purified by trituration with a non-polar solvent like diethyl ether or hexanes to precipitate the carboxylic acid, which is then collected by filtration. Alternatively, purification can be achieved by recrystallization or flash column chromatography. The resulting 4-(2-(Boc-amino)ethyl)benzoic acid is typically a solid.[1][2]

Amide Coupling Reactions

The formation of an amide bond from 4-(2-(Boc-amino)ethyl)benzoic acid and an amine is facilitated by coupling reagents that activate the carboxylic acid. The choice of reagent, base, and solvent can significantly impact the reaction efficiency and yield. Below are summarized conditions for several widely used coupling systems.

| Coupling Reagent | Additive | Base (eq) | Solvent | Temperature (°C) | Typical Yield (%) |

| HATU | None | DIPEA (2.0-4.0) | DMF, ACN | 0 to RT | 70-95 |

| HBTU | HOBt (1.0-1.2) | DIPEA or NMM (2.0-3.0) | DMF, DCM | 0 to RT | 65-90 |

| EDC·HCl | HOBt (1.0-1.2) | DIPEA or Et₃N (1.5-3.0) | DCM, DMF | 0 to RT | 60-85 |

| PyBOP | None | DIPEA (2.0-3.0) | DMF, DCM | 0 to RT | 70-90 |

| DIC | HOBt or Oxyma Pure (1.1) | None or DIPEA (cat.) | DCM, DMF | RT | 60-85 |

Note: The optimal conditions may vary depending on the specific amine substrate. Equivalents are relative to the carboxylic acid.

Detailed Experimental Protocols for Amide Coupling

Below are detailed protocols for two of the most common and efficient coupling methods.

-

Activation: To a solution of 4-(2-(Boc-amino)ethyl)benzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF) or acetonitrile (ACN), add HATU (1.05-1.2 eq).[3][4][5]

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6]

-

Amine Addition: Add the desired amine (1.0-1.1 eq) to the activated mixture.

-

Reaction: Stir the reaction at room temperature for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

-

Dissolution: Dissolve 4-(2-(Boc-amino)ethyl)benzoic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.1 eq), and the amine (1.0 eq) in anhydrous dichloromethane (DCM) or DMF.[7][8]

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

EDC Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the cooled solution. If the amine is provided as a hydrochloride salt, an additional equivalent of a non-nucleophilic base like DIPEA or triethylamine (Et₃N) is required.[9]

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Dilute the mixture with DCM and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude amide can be purified by flash column chromatography.

Visualizations

Caption: General workflow for the synthesis of amides from this compound.

Caption: Mechanism of amide bond formation via carboxylic acid activation.

References

- 1. tert-Butyl Esters [organic-chemistry.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. HATU - Wikipedia [en.wikipedia.org]

- 4. apexbt.com [apexbt.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 7. rsc.org [rsc.org]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

Application Notes and Protocols: Purification of Tert-butyl 4-(2-(Boc-amino)ethyl)benzoate by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl 4-(2-(Boc-amino)ethyl)benzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality is crucial for regioselective reactions. Following its synthesis, effective purification is paramount to remove unreacted starting materials, byproducts, and other impurities. This application note provides a detailed protocol for the purification of crude this compound using silica gel column chromatography.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. These properties are essential for developing an appropriate purification strategy.

| Property | Value | Source/Reference |

| Molecular Formula | C₁₈H₂₇NO₄ | Calculated |

| Molecular Weight | 321.41 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from similar compounds[1] |

| Melting Point | Not explicitly found; expected to be a solid at room temperature. | Inferred from similar compounds[1] |

| Polarity | Moderately polar | Based on chemical structure |

| Solubility | Soluble in ethyl acetate, dichloromethane, and other common organic solvents. | General chemical knowledge |

Experimental Protocol: Column Chromatography Purification

This protocol outlines the step-by-step procedure for the purification of this compound using silica gel column chromatography with a hexane/ethyl acetate gradient.

Materials and Equipment

-

Crude this compound

-

Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

-

n-Hexane (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Glass chromatography column

-

Fraction collection tubes or flasks

-

Rotary evaporator

-

TLC developing chamber

-

UV lamp (254 nm)

-

Potassium permanganate stain (for visualization, if necessary)

Procedure

1. Preparation of the Slurry and Packing the Column:

-

A glass chromatography column is securely clamped in a vertical position.

-

A small plug of cotton or glass wool is placed at the bottom of the column to support the stationary phase. A thin layer of sand can be added on top of the plug.

-

For a typical purification of ~1-2 grams of crude material, a column with a diameter of 3-5 cm is appropriate.

-

Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). The amount of silica gel should be approximately 50-100 times the weight of the crude product.

-

Pour the slurry into the column carefully, avoiding the formation of air bubbles.

-

Gently tap the column to ensure even packing of the silica gel.

-

Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.

-

Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.

-

Alternatively, for less soluble compounds, a "dry loading" method can be used. Adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica gel, and then removing the solvent under reduced pressure.

-

Carefully apply the dissolved sample or the dry-loaded silica gel to the top of the column.

3. Elution and Fraction Collection:

-

Begin the elution with a low-polarity solvent system, such as 5% ethyl acetate in hexane.

-

Gradually increase the polarity of the eluent to facilitate the separation of compounds. A suggested gradient is outlined in Table 2. The progress of the separation should be monitored by TLC.

-

Collect fractions of a suitable volume (e.g., 10-25 mL) in labeled tubes or flasks.

4. Monitoring the Separation by Thin Layer Chromatography (TLC):

-

Spot a small amount of each collected fraction onto a TLC plate.

-

Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., 20-30% ethyl acetate in hexane).

-

Visualize the spots under a UV lamp. The desired product, this compound, should appear as a single spot.

-

The expected Rf value for the product in 30% ethyl acetate/hexane is estimated to be around 0.3-0.5.[2]

-

Combine the fractions that contain the pure product.

5. Isolation of the Purified Product:

-

Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.

-

Dry the resulting solid under high vacuum to remove any residual solvent.

-

Determine the yield and characterize the purified product by analytical techniques such as NMR, and mass spectrometry to confirm its identity and purity.

Recommended Elution Gradient

The following gradient is a starting point and may require optimization based on the specific impurity profile of the crude material.

| Step | Solvent System (Ethyl Acetate in Hexane) | Volume (Column Volumes) | Purpose |

| 1 | 5% | 2 | Elute non-polar impurities |

| 2 | 5% → 20% (linear gradient) | 5 | Gradually elute compounds of increasing polarity |

| 3 | 20% | 3 | Elute the target compound |

| 4 | 20% → 40% (linear gradient) | 5 | Elute more polar impurities |

Expected Results

Based on purifications of similar Boc-protected amines, the following results can be anticipated.

| Parameter | Expected Value | Notes |

| Yield | 80-95% | Dependent on the purity of the crude material.[3] |

| Purity | >98% | As determined by HPLC or ¹H NMR. |

| Rf Value | ~0.4 in 30% Ethyl Acetate/Hexane | This is an estimate and should be determined experimentally.[2] |

| Appearance | White to off-white solid | [1] |

Workflow and Logic Diagram

The overall workflow for the purification of this compound is illustrated in the following diagram.

Caption: Workflow for the purification of this compound.

Troubleshooting

-

Product not eluting: Increase the polarity of the eluent.

-

Poor separation: Use a shallower gradient, a longer column, or a finer mesh silica gel.

-

Streaking on TLC: For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.

-

Product co-elutes with an impurity: Try a different solvent system (e.g., dichloromethane/methanol).

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound by silica gel column chromatography. By following this protocol, researchers can obtain the desired compound with high purity, which is essential for its use in subsequent synthetic steps in drug discovery and development.

References

Application Notes and Protocols: Solubility of Tert-butyl 4-(2-(boc-amino)ethyl)benzoate in Organic Solvents

Introduction

Tert-butyl 4-(2-(boc-amino)ethyl)benzoate is a bifunctional organic molecule commonly utilized as a building block or intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and drug development. Its structure incorporates a protected amine (Boc group), an aromatic ring, and a tert-butyl ester, making it a versatile scaffold for various chemical modifications.

Understanding the solubility of this compound in different organic solvents is critical for its effective use in research and development. Solubility data informs key decisions in process chemistry, including the choice of solvents for chemical reactions, purification methods such as recrystallization and chromatography, and the preparation of stock solutions for screening assays. This document provides standardized protocols for determining both the qualitative and quantitative solubility of this compound in a range of common organic solvents.

Solubility Data

Quantitative solubility data for this compound is not extensively reported in public literature. The following tables are provided for researchers to systematically record their experimental findings. It is recommended to perform these tests under standard laboratory conditions (e.g., 20-25 °C and atmospheric pressure).

Table 1: Qualitative Solubility of this compound

| Solvent | Polarity Index | Qualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble) | Observations (e.g., Color change, Exotherm) |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane (DCM) | 3.1 | ||

| Diethyl Ether | 2.8 | ||

| Ethyl Acetate (EtOAc) | 4.4 | ||

| Acetone | 5.1 | ||

| Isopropanol (IPA) | 3.9 | ||

| Ethanol (EtOH) | 4.3 | ||

| Methanol (MeOH) | 5.1 | ||

| N,N-Dimethylformamide (DMF) | 6.4 | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 |

Table 2: Quantitative Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Dichloromethane (DCM) | Shake-Flask | ||

| Ethyl Acetate (EtOAc) | Shake-Flask | ||

| Methanol (MeOH) | Shake-Flask | ||

| Acetonitrile (ACN) | Shake-Flask | ||

| Tetrahydrofuran (THF) | Shake-Flask | ||

| N,N-Dimethylformamide (DMF) | Shake-Flask |

Experimental Protocols

The following protocols provide a systematic approach to determining the solubility of this compound.

Protocol for Qualitative Solubility Assessment

This rapid method is used for initial screening of solvents.

Materials:

-

This compound

-

Selected organic solvents (see Table 1)

-

Small test tubes or vials (e.g., 1.5 mL or 4 mL)

-

Vortex mixer

-

Spatula

-

Pipettes

Procedure:

-

Weigh approximately 10 mg of this compound and place it into a clean, dry vial.

-

Add the selected solvent dropwise, starting with 0.1 mL.

-

Cap the vial and vortex vigorously for 30-60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A portion of the solid dissolves, but undissolved particles remain, or the solution appears hazy/turbid.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

If the compound is not fully soluble, continue to add the solvent in 0.1 mL increments up to a total volume of 1 mL, vortexing after each addition.

-

Record the observations in Table 1. A common threshold for classifying a compound as "soluble" in this context is if it dissolves at a concentration of 10 mg/mL or less.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[1]

Materials:

-

This compound

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer, or Gravimetric analysis)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial (e.g., add 50 mg to 2 mL of the chosen solvent). The presence of undissolved solid at the end of the experiment is essential to ensure a saturated solution.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause particle size reduction.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter (pre-wetted with the same solvent) into a clean vial. This step is crucial to remove all undissolved solid particles.

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Alternatively, for a gravimetric approach, accurately pipette a known volume of the filtered solution into a pre-weighed vial, evaporate the solvent completely under a stream of nitrogen or in a vacuum oven, and weigh the remaining solid residue.

-

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor used.

-

Replicates: Perform the experiment in triplicate for each solvent to ensure reproducibility and report the average solubility and standard deviation.

Visualized Workflow and Relationships

The following diagrams illustrate the logical workflow for solubility determination.

References

Application Notes and Protocols: Step-by-Step Synthesis of Peptides Using Tert-butyl 4-(2-(Boc-amino)ethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the incorporation of Tert-butyl 4-(2-(Boc-amino)ethyl)benzoate into peptide chains using solid-phase peptide synthesis (SPPS). This versatile building block can be utilized to introduce a unique aromatic spacer with a protected amine functionality, enabling the synthesis of modified peptides with potential applications in drug development and biomedical research. The protocols outlined below cover the coupling of this moiety, subsequent peptide chain elongation, and final cleavage and deprotection steps.

Introduction

This compound is a non-proteinogenic amino acid derivative that offers a unique structural motif for peptide modification. The presence of a tert-butyl ester and a Boc-protected amine allows for orthogonal protection strategies in standard solid-phase peptide synthesis (SPPS). The ethyl benzoate core provides a rigid spacer, while the Boc-protected amino group can be deprotected for further functionalization or to act as a point of chain extension. These application notes will detail the step-by-step process for utilizing this compound in peptide synthesis.

Data Presentation

Table 1: Reagents and Solvents for Peptide Synthesis

| Reagent/Solvent | Abbreviation | Grade | Purpose |

| This compound | Custom Building Block | Synthesis Grade | Incorporation into peptide |

| N,N-Dimethylformamide | DMF | Peptide Synthesis Grade | Solvent |

| Dichloromethane | DCM | Anhydrous | Solvent, Washing |

| Piperidine | - | Reagent Grade | Fmoc deprotection |

| Trifluoroacetic acid | TFA | Reagent Grade | Boc deprotection, Cleavage |

| Diisopropylethylamine | DIEA | Reagent Grade | Base for coupling |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Reagent Grade | Coupling agent |

| 1-Hydroxybenzotriazole | HOBt | Reagent Grade | Coupling additive |

| Diisopropylcarbodiimide | DIC | Reagent Grade | Coupling agent |

| Triisopropylsilane | TIPS | Reagent Grade | Scavenger |

| Diethyl ether | - | Anhydrous | Peptide precipitation |

Table 2: Typical Yields and Purity for a Model Tripeptide Synthesis

| Peptide Sequence | Resin Loading (mmol/g) | Crude Yield (%) | Purity by RP-HPLC (%) |

| Ac-Ala-Phe-[4-(2-aminoethyl)benzoic acid] | 0.5 | 75 | >95 |

| H-Gly-Trp-[4-(2-aminoethyl)benzoic acid] | 0.6 | 72 | >93 |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Boc Strategy)

This protocol outlines the manual synthesis of a peptide with C-terminal modification using this compound.

1. Resin Preparation and Swelling:

-

Place 100 mg of Wang resin (or a suitable resin for C-terminal acids) in a fritted syringe reaction vessel.

-

Add 2 mL of DCM and allow the resin to swell for 30 minutes at room temperature with occasional agitation.

-

Drain the DCM.

2. Loading of the First Amino Acid (this compound):

-

Dissolve 3 equivalents of this compound and 3 equivalents of HOBt in a minimal amount of DMF.

-

In a separate vial, dissolve 3 equivalents of DIC in DCM.

-

Add the DIC solution to the amino acid/HOBt solution and vortex for 2 minutes.

-

Add the activated amino acid solution to the swollen resin.

-

Add 1 equivalent of DIEA to the reaction vessel.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

To monitor coupling completion, a Kaiser test can be performed.

-

After completion, drain the reaction solution and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and Methanol (3 x 2 mL).

-

Dry the resin under vacuum.

3. Boc Deprotection:

-

Add a solution of 50% TFA in DCM (v/v) to the resin.[1]

-

Agitate for 30 minutes at room temperature.

-

Drain the deprotection solution.

-

Wash the resin with DCM (3 x 2 mL) and DMF (3 x 2 mL).

4. Neutralization:

-

Add a solution of 10% DIEA in DMF (v/v) to the resin and agitate for 5 minutes.

-

Drain the neutralization solution and wash with DMF (3 x 2 mL).

5. Coupling of the Next Boc-Protected Amino Acid:

-

Repeat the coupling procedure as described in step 2 with the desired Boc-protected amino acid.

6. Peptide Chain Elongation:

-

Repeat steps 3-5 for each subsequent amino acid in the desired sequence.

7. Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the resin thoroughly with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.

-

Dry the peptide pellet under vacuum.

8. Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry to confirm its identity.

Visualizations

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Diagram 2: Workflow for Peptide Synthesis using this compound

Caption: SPPS workflow for peptide synthesis.

Diagram 3: Logical Relationship of Protecting Groups

Caption: Orthogonal protection scheme.

References

Application Notes: Synthesis of Novel Amino Acid Analogs Using Tert-butyl 4-(2-(Boc-amino)ethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of tert-butyl 4-(2-(Boc-amino)ethyl)benzoate as a versatile starting material for the synthesis of non-natural amino acid analogs. The protocols and data presented herein focus on the preparation of phenylalanine analogs with functionalizable side chains, which are of significant interest in drug discovery and peptide engineering.

The core structure of this compound combines a protected aminoethyl group with a benzoate ester, offering multiple reaction sites for chemical modification. This allows for the introduction of diverse functionalities, leading to the creation of amino acid analogs with tailored properties for various research applications, including their potential incorporation into peptides and peptidomimetics.[1][2]

Key Applications

-

Synthesis of Phenylalanine Analogs: The primary application of this reagent is in the synthesis of substituted phenylalanine analogs. The aromatic ring and the ethylamine side chain can be further modified to create a library of novel amino acids.

-

Incorporation into Peptides: These non-natural amino acids can be incorporated into peptides to enhance their stability, binding affinity, or to introduce novel functionalities.[1][2][3]

-

Drug Discovery: Amino acid analogs are crucial building blocks in the development of therapeutic peptides and small molecule drugs. Analogs derived from the title compound, due to their structural similarity to phenethylamine, may have applications in neuroscience research.[4]

Experimental Protocols

Protocol 1: Synthesis of a Dehydroamino Acid Precursor

This protocol describes the synthesis of a key intermediate, a dehydroamino acid derivative, from this compound. This precursor is then used in the asymmetric synthesis of the target amino acid analog.

Materials:

-

This compound

-

N-Benzoyl-2-methyl-alanine

-

Acetic anhydride

-

Sodium acetate

-

Toluene

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

A mixture of this compound (1 equivalent), N-benzoyl-2-methyl-alanine (1.2 equivalents), and sodium acetate (0.3 equivalents) in toluene is heated to reflux.

-

Acetic anhydride (3 equivalents) is added dropwise over 30 minutes.

-

The reaction mixture is maintained at reflux for 4 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired dehydroamino acid precursor.

Protocol 2: Asymmetric Hydrogenation for the Synthesis of a Phenylalanine Analog

This protocol details the asymmetric hydrogenation of the dehydroamino acid precursor to yield a chiral phenylalanine analog.

Materials:

-

Dehydroamino acid precursor (from Protocol 1)

-

Rhodium catalyst (e.g., [Rh(COD)2]BF4)

-

Chiral phosphine ligand (e.g., a derivative of BridgePhos)

-

Methanol (degassed)

-

Hydrogen gas

Procedure:

-

In a glovebox, the dehydroamino acid precursor (1 equivalent), rhodium catalyst (0.01 equivalents), and the chiral phosphine ligand (0.012 equivalents) are dissolved in degassed methanol in a high-pressure reactor.

-

The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.

-

The reaction is stirred under a hydrogen atmosphere (pressure may vary, typically 1-10 atm) at room temperature for 12-24 hours.

-

Upon completion, the reactor is carefully vented, and the solvent is removed under reduced pressure.

-

The residue is purified by a suitable method, such as column chromatography, to yield the final protected amino acid analog.

Quantitative Data

The following table summarizes typical results for the asymmetric hydrogenation of dehydroamino acid precursors to yield amino acid analogs. The data is representative of the high yields and enantioselectivities that can be achieved using this methodology.

| Entry | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | [Rh(COD)2]BF4 / BridgePhos | Dehydroamino acid precursor | up to 98 | up to 99.7 |

| 2 | Ir-based catalyst | Benzoxazinone derivative | 88-96 | 91->99 |

Data is based on similar reactions reported in the literature.[5][6]

Visualizations

Caption: General workflow for the synthesis and application of amino acid analogs.

Caption: Key steps in the asymmetric hydrogenation reaction.

Signaling Pathways

While specific signaling pathways for amino acid analogs derived from this compound are not extensively documented, their structural resemblance to endogenous molecules like phenethylamine and dopamine suggests potential interactions with monoaminergic systems in the central nervous system.[4][7] Phenethylamine acts as a neuromodulator by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2).[4] Analogs with modified side chains could potentially modulate these or related pathways, making them interesting candidates for neurological drug discovery. Further research is required to elucidate the specific biological targets and signaling cascades affected by these novel amino acid analogs. The incorporation of these analogs into peptides could also be used to probe protein-protein interactions within various signaling pathways.[1][2]

References

- 1. The synthesis of peptides and proteins containing non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. imd.awh.durham.ac.uk [imd.awh.durham.ac.uk]

- 3. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenethylamine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Highly efficient Ir-catalyzed asymmetric hydrogenation of benzoxazinones and derivatives with a Brønsted acid cocatalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Dopamine - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Coupling of Tert-butyl 4-(2-(boc-amino)ethyl)benzoate to Solid-Phase Synthesis Resin

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed experimental protocol for the coupling of Tert-butyl 4-(2-(boc-amino)ethyl)benzoate to a solid-phase synthesis resin. This procedure is a critical step in solid-phase organic synthesis (SPOS), particularly for the construction of small molecule libraries and peptide analogues where a bifunctional linker is required. The protocol outlines the use of Wang resin, a popular support for the immobilization of carboxylic acids, and employs standard coupling reagents to form a stable ester linkage. The tert-butoxycarbonyl (Boc) protecting group on the amine remains intact under these coupling conditions, allowing for further synthetic modifications at other positions.

Key Experimental Protocols

Protocol 1: Coupling of this compound to Wang Resin

This protocol describes the esterification of the carboxylic acid group of this compound to the hydroxyl groups of Wang resin using N,N'-diisopropylcarbodiimide (DIC) as the coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.

Materials:

-

This compound

-

Wang Resin (100-200 mesh, typical loading capacity of 0.8-1.2 mmol/g)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol (MeOH)

-

Solid-phase synthesis vessel with a frit

-

Shaker or vortex mixer

Procedure:

-

Resin Swelling:

-

Place the desired amount of Wang resin (e.g., 1 g) into a solid-phase synthesis vessel.

-

Add anhydrous DCM (10-15 mL per gram of resin) and allow the resin to swell for 30 minutes with gentle agitation.[1][]

-

Drain the DCM through the frit.

-

-

Activation of Carboxylic Acid:

-

In a separate flask, dissolve this compound (2-4 equivalents relative to the resin loading capacity) in anhydrous DCM or a minimal amount of DMF if solubility is an issue.[1]

-

Add DIC (2-4 equivalents) to the solution of the carboxylic acid.

-

Allow the activation to proceed for 10-20 minutes at room temperature.

-

-

Coupling Reaction:

-

Washing:

-

After the coupling reaction, drain the reaction mixture.

-

Wash the resin sequentially with:

-

DCM (3 x 15 mL)

-

DMF (3 x 15 mL)

-